molecular formula C10H16Cl2N2O B1369615 4-(Piperidin-3-yloxy)pyridine dihydrochloride CAS No. 1171481-61-0

4-(Piperidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B1369615
CAS No.: 1171481-61-0
M. Wt: 251.15 g/mol
InChI Key: AQRGUPOIHWGEAN-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperidine ring attached to a pyridine ring via an oxygen atom.

Preparation Methods

The synthesis of 4-(Piperidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 4-hydroxypyridine with 3-chloropiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dimethylformamide. The resulting product is then purified and converted to its dihydrochloride salt form .

Chemical Reactions Analysis

4-(Piperidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(Piperidin-3-yloxy)pyridine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(Piperidin-3-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-piperidin-3-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRGUPOIHWGEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592096
Record name 4-[(Piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171481-61-0
Record name 4-[(Piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-3-yloxy)pyridine dihydrochloride
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4-(Piperidin-3-yloxy)pyridine dihydrochloride
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4-(Piperidin-3-yloxy)pyridine dihydrochloride
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4-(Piperidin-3-yloxy)pyridine dihydrochloride
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4-(Piperidin-3-yloxy)pyridine dihydrochloride
Reactant of Route 6
4-(Piperidin-3-yloxy)pyridine dihydrochloride

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